8-(Cyclohexylmethylamino)naphthalen-2-ol
Description
8-(Cyclohexylmethylamino)naphthalen-2-ol is a naphthalene derivative featuring a hydroxyl group at the 2-position and a cyclohexylmethylamino substituent at the 8-position. The compound’s structure combines the aromatic π-system of naphthalene with the steric bulk of the cyclohexylmethyl group, which influences its electronic, physical, and biological properties. The cyclohexyl group enhances hydrophobicity and may stabilize intramolecular interactions, such as hydrogen bonding, as seen in related compounds .
Properties
IUPAC Name |
8-(cyclohexylmethylamino)naphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-15-10-9-14-7-4-8-17(16(14)11-15)18-12-13-5-2-1-3-6-13/h4,7-11,13,18-19H,1-3,5-6,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHYUWTUXKYVTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=CC=CC3=C2C=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Cyclohexylmethylamino)naphthalen-2-ol typically involves the following steps:
Naphthalene Derivative Preparation: The starting material is a naphthalene derivative, which is functionalized to introduce the hydroxyl group at the 2-position.
Amination Reaction: The cyclohexylmethylamino group is introduced through an amination reaction. This can be achieved by reacting the naphthalene derivative with cyclohexylmethylamine under suitable conditions, such as the presence of a catalyst and appropriate solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonic acids.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced naphthalene derivatives.
Substitution Products: Various substituted naphthalene compounds.
Scientific Research Applications
8-(Cyclohexylmethylamino)naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-(Cyclohexylmethylamino)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Structural Comparison of Naphthalen-2-ol Derivatives
Key Observations :
- Steric Effects: The cyclohexylmethyl group in the target compound likely reduces solubility in polar solvents compared to smaller substituents (e.g., dimethylamino or piperazinyl) but enhances lipid membrane permeability .
- Electronic Properties : Unlike Schiff bases (e.g., OPD/PPD), which exhibit extended π-conjugation and redox activity, the target compound’s amine group may favor fluorescence or basicity modulation .
Physical and Spectral Properties
Table 2: Comparative Physical and Spectral Data
Key Observations :
- Thermal Stability : Cyclohexyl-containing analogs (e.g., ) exhibit moderate melting points (~90–95°C), suggesting comparable thermal stability for the target compound.
- Spectroscopy : The absence of imine or benzoxazole groups in the target compound may limit its fluorescence intensity compared to but enhance its NMR aromatic signal resolution .
Key Observations :
- Bioactivity: The cyclohexylmethylamino group may enhance antimicrobial activity via hydrophobic interactions, as seen in pesticidal benzo[d]thiazol derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
